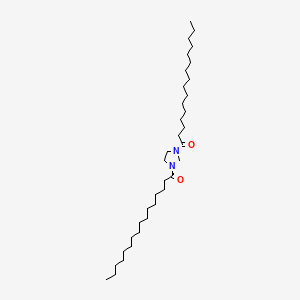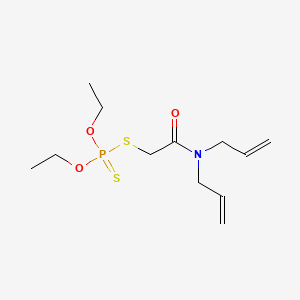
Phosphorodithioic acid, S-(2-(di-2-propenylamino)-2-oxoethyl) O,O-diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodithioic acid, S-(2-(di-2-propenylamino)-2-oxoethyl) O,O-diethyl ester is a chemical compound known for its unique structure and properties. This compound is part of the phosphorodithioate family, which is characterized by the presence of phosphorus, sulfur, and oxygen atoms in its molecular structure. It has applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, S-(2-(di-2-propenylamino)-2-oxoethyl) O,O-diethyl ester typically involves the reaction of diethyl phosphorodithioate with a suitable amine and an aldehyde or ketone. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is usually carried out at room temperature or slightly elevated temperatures. The reaction may also require the use of catalysts or reagents to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional steps such as purification and isolation of the final product. Industrial production methods may also involve the use of specialized equipment and techniques to ensure the safety and efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorodithioic acid, S-(2-(di-2-propenylamino)-2-oxoethyl) O,O-diethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding phosphorodithioate.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may require the use of nucleophiles such as amines or alcohols, and the reactions are typically carried out under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce phosphorodithioates. Substitution reactions can result in the formation of various substituted phosphorodithioates.
Applications De Recherche Scientifique
Phosphorodithioic acid, S-(2-(di-2-propenylamino)-2-oxoethyl) O,O-diethyl ester has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the formulation of lubricants, pesticides, and other industrial products.
Mécanisme D'action
The mechanism of action of Phosphorodithioic acid, S-(2-(di-2-propenylamino)-2-oxoethyl) O,O-diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific enzymes, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Phosphorodithioic acid, S-(2-(di-2-propenylamino)-2-oxoethyl) O,O-diethyl ester can be compared with other similar compounds, such as:
Phosphorothioic acid, O,O-diethyl O-(4-nitrophenyl) ester (Parathion): Both compounds contain phosphorus and sulfur atoms, but differ in their ester groups and overall structure.
Phosphorodithioic acid, S-[(5-methoxy-2-oxo-1,3,4-thiadiazol-3(2H)-yl)methyl] O,O-dimethyl ester (Methidathion): This compound also belongs to the phosphorodithioate family and has similar chemical properties, but differs in its specific functional groups and applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it suitable for a wide range of applications.
Propriétés
Numéro CAS |
35461-10-0 |
|---|---|
Formule moléculaire |
C12H22NO3PS2 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
2-diethoxyphosphinothioylsulfanyl-N,N-bis(prop-2-enyl)acetamide |
InChI |
InChI=1S/C12H22NO3PS2/c1-5-9-13(10-6-2)12(14)11-19-17(18,15-7-3)16-8-4/h5-6H,1-2,7-11H2,3-4H3 |
Clé InChI |
SYIAFSSBAJMYCM-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(OCC)SCC(=O)N(CC=C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


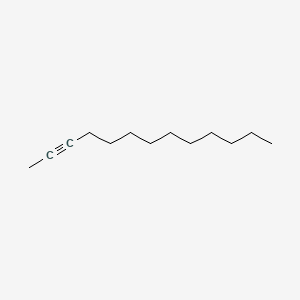
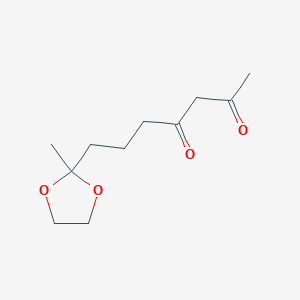

![Bicyclo[4.1.0]hept-2-ene-7-carboxamide](/img/structure/B14683688.png)
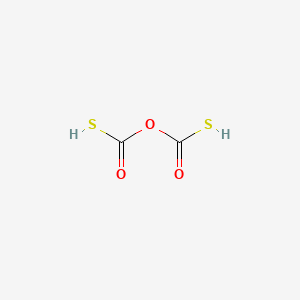

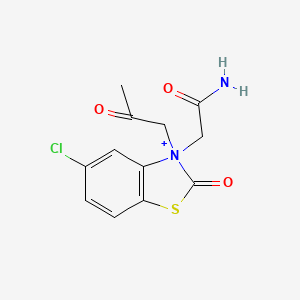
![tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14683707.png)
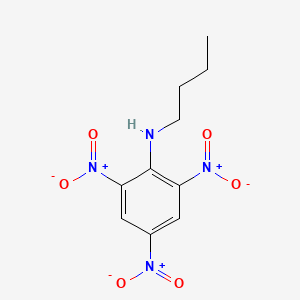
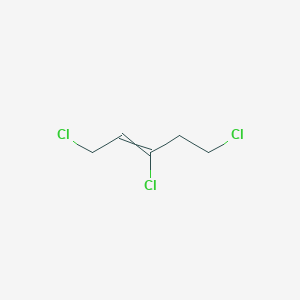
![3,9-Bis[2-(octadecylsulfanyl)propyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14683726.png)
